3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a 2-chlorophenyl group, an ethoxyphenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common route includes the following steps:
Formation of the 2-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form the 2-chlorophenylmethyl sulfanyl intermediate.
Coupling with 4-ethoxyphenyl hydrazine: The intermediate is then reacted with 4-ethoxyphenyl hydrazine under reflux conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 2-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole
Uniqueness
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-16-9-7-15(8-10-16)22-12-11-21-18(19(22)23)25-13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJICWPPBXPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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